1H-Imidazo[4,5-g]quinazoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-imidazo[4,5-g]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c1-6-3-10-4-11-7(6)2-9-8(1)12-5-13-9/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZDMJAFXVYQHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC=NC2=CC3=C1NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556372 | |
| Record name | 1H-Imidazo[4,5-g]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53974-23-5 | |
| Record name | 1H-Imidazo[4,5-g]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 1h Imidazo 4,5 G Quinazoline and Its Derivatives
Conventional Synthetic Approaches
Conventional methods for constructing the 1H-imidazo[4,5-g]quinazoline scaffold often involve multi-step sequences, which can include the formation of key intermediates followed by cyclization reactions. These approaches, while foundational, have paved the way for more streamlined synthetic routes.
Multicomponent Reactions (MCRs) for this compound Synthesis
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like 1H-imidazo[4,5-g]quinazolines in a single synthetic operation. A notable example is a novel MCR that led to the formation of 2,6,8-triaryl-1H-imidazo[4,5-g]quinazoline derivatives from 5-aminobenzimidazole (B183301) precursors. mdpi.com This reaction was discovered through the analysis of impurities after extended storage of a 5-aminobenzimidazole library. The mechanism is proposed to be a cascade of chemical transformations. mdpi.com
The synthesis of various quinazoline (B50416) derivatives has been achieved through MCRs, often under microwave irradiation or using eco-friendly catalysts. openmedicinalchemistryjournal.com For instance, benzimidazo-quinazolinones have been synthesized via an MCR of aromatic aldehydes, 2-aminobenzimidazole, and dimedone under solvent-free conditions using a reusable solid acid catalyst. openmedicinalchemistryjournal.com Although not directly forming the this compound isomer, these methods highlight the utility of MCRs in constructing related quinazoline-fused systems.
Cascade Reactions and Sequential Transformations
Cascade reactions, also known as tandem or domino reactions, are powerful tools for the efficient synthesis of complex heterocyclic systems by combining multiple bond-forming events in a single pot. The formation of this compound has been described as a cascade of chemical transformations which include the formation of a Schiff's base, an intramolecular hetero-Diels-Alder reaction, defluorination, and dehydrogenation. mdpi.com
While direct examples of cascade reactions for this compound are specific, numerous cascade methodologies have been developed for isomeric imidazoquinazolines. For example, a one-pot transition-metal-free method has been developed for synthesizing benzo researchgate.netimidazo[1,2-a]quinazoline and imidazo[1,2-a]quinazoline derivatives. nih.gov This approach is applicable to a wide range of substrates, including those with fluoro, chloro, bromo, and nitro substitutions. nih.gov Another example involves a three-step reaction sequence starting from benzil (B1666583) to produce imidazo[1,2-c]quinazoline-5(6H)-thione derivatives, which involves reduction of a nitro group and subsequent cyclization. ut.ac.ir
Reductive and Oxidative Coupling Reactions
Reductive and oxidative coupling reactions are key strategies in the synthesis of various heterocyclic compounds, including the imidazoquinazoline framework. A notable synthesis of imidazo[4,5-g]quinazoline involved a reductive coupling approach. researchgate.net The process began with the formation of substituted benzimidazoles, which then underwent defluorination and dehydrogenation, followed by the formation of a Schiff base with various aldehydes to yield the target products. researchgate.net
In a related context, oxidative coupling reactions have been employed for the synthesis of isomeric benz researchgate.netimidazo[1,2-c]quinazolines. researchgate.net An I2-catalyzed oxidative cross-coupling reaction between anilines and various aromatic methyl ketones has been reported to produce these compounds in moderate to good yields. researchgate.net Furthermore, a copper-mediated aerobic oxidative multi-component synthesis of benzimidazo[1,2-c]quinazolines has been developed. rsc.org This protocol involves the formation of three C-N bonds starting from the azidation of a haloaryl compound, followed by in-situ conversion of the azide (B81097) to an arylamine, condensation with a benzaldehyde, and subsequent oxidative cyclization. rsc.org
Advanced Synthetic Methodologies
Modern synthetic chemistry has introduced a variety of advanced methodologies for the construction of complex heterocyclic scaffolds like this compound. These methods often offer improved efficiency, milder reaction conditions, and greater functional group tolerance compared to conventional approaches.
Metal-Catalyzed Syntheses, including Copper-Catalyzed Approaches
Metal-catalyzed reactions, particularly those employing copper, have become indispensable tools for the synthesis of quinazoline derivatives. Copper catalysts are attractive due to their low cost and versatile reactivity in promoting various coupling and cyclization reactions.
A tandem multicomponent approach for the synthesis of quinazolinones and imidazo[1,2-c]quinazolines has been described, which involves a copper-catalyzed reductive amination via azidation, followed by reduction and oxidative amination. lookchem.com In this process, sodium azide serves as the nitrogen source and N,N-dimethylacetamide (DMA) acts as a one-carbon source. lookchem.com
Copper-catalyzed cascade reactions have also been utilized for the synthesis of various fused quinazoline systems. For instance, a CuBr-catalyzed one-pot tandem approach allows for the synthesis of substituted quinazolines from 1-(2-halophenyl)methanamines and amidines. mdpi.com Additionally, a CuI-catalyzed tandem reaction has been developed for synthesizing functionalized quinazolines from 1-(2-bromophenyl)-methanamines and amidines. mdpi.com These methods proceed through sequential intermolecular N-arylation and intramolecular nucleophilic substitution, followed by aerobic oxidation. mdpi.com
The table below summarizes some examples of copper-catalyzed syntheses of quinazoline derivatives.
| Starting Materials | Catalyst/Reagents | Product Type | Yield | Reference |
| 2-(2-bromophenyl)-1H-indoles, (aryl)methanamines | Cu(OAc)2, K2CO3 | Indolo[1,2-c]quinazoline derivatives | - | nih.gov |
| N-(2-bromobenzyl)-2-iodoaniline, malononitrile | CuI, trans-4-hydroxyl-L-proline, K2CO3 | 5,12-dihydroindolo[2,1-b]quinazolines | - | nih.gov |
| 2-(2-halophenyl)benzoimidazoles, aldehydes, sodium azide | Cu powder, proline, Cs2CO3 | Benzimidazo[1,2-c]quinazolines | Good to excellent | rsc.org |
| 2-(2-bromophenyl)-1H-imidazole/benzimidazole, azoles | CuI, K2CO3 then Cu(OAc)2·H2O | Imidazo/benzimidazo[1,2-c]quinazolines | 35-70% | nih.gov |
| o-cyanoanilines, di-(o-bromophenyl)iodonium salt | CuI, K2CO3 | Benzimidazo[1,2-c]quinazoline derivatives | up to 98% | beilstein-journals.org |
Transition-Metal-Free Synthetic Protocols and Tandem Processes
In recent years, there has been a growing emphasis on developing synthetic methods that avoid the use of transition metals to enhance the sustainability and cost-effectiveness of chemical processes. Several transition-metal-free protocols have been successfully applied to the synthesis of quinazoline scaffolds.
A notable transition-metal-free approach involves the reaction of α,α,α-trihalotoluenes with o-aminobenzylamines in the presence of molecular oxygen and sodium hydroxide (B78521) in water to produce quinazoline derivatives in moderate to good yields. frontiersin.org This method is advantageous as it often allows for purification by recrystallization, avoiding the need for chromatography. frontiersin.org
Another efficient transition-metal-free method for quinazoline synthesis involves the reaction of N-phenyl-benzimidamides with polyoxymethylene as a one-carbon source. frontiersin.orgnih.gov This reaction proceeds under mild conditions and tolerates a wide range of functional groups, providing the desired quinazoline derivatives in low to excellent yields. frontiersin.orgnih.gov Furthermore, a one-pot, transition-metal-free synthesis of benzo researchgate.netimidazo[1,2-a]quinazoline derivatives has been developed, which is applicable to various substituted aryl aldehydes and ketones. nih.gov
Tandem processes, which combine multiple reaction steps in a single operation without the isolation of intermediates, have also been developed under transition-metal-free conditions. For example, a tandem Staudinger–Aza-Wittig–Nucleophilic addition reaction has been used to synthesize indolo[1,2-c]quinazolines. nih.gov
The following table provides examples of transition-metal-free synthetic routes to quinazoline derivatives.
| Starting Materials | Reagents/Conditions | Product Type | Yield | Reference |
| α,α,α-trihalotoluenes, o-aminobenzylamines | O2, NaOH, H2O | Quinazoline derivatives | 43-78% | frontiersin.org |
| N-phenyl-benzimidamides, polyoxymethylene | Lewis acid | Quinazoline scaffolds | 20-94% | frontiersin.orgnih.gov |
| Benzylamines, 2-aminobenzophenones/2-aminoacetophenones | DDQ | 2-arylquinazolines | 71-92% | frontiersin.org |
| 2-fluoro-, 2-chloro-, 2-bromo- or 2-nitro-substituted aryl aldehydes/ketones | One-pot | Benzo researchgate.netimidazo[1,2-a]quinazolines | - | nih.gov |
One-Pot Synthesis Strategies
One-pot synthesis methodologies offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure. For the construction of the imidazo[4,5-g]quinazoline core, several innovative one-pot strategies have been developed.
Another effective one-pot method is a transition-metal-free tandem process for creating benzo acs.orgnih.govimidazo[1,2-a]quinazoline derivatives, a related isomeric structure. nih.gov This approach is versatile, accommodating a range of substrates including 2-fluoro-, 2-chloro-, 2-bromo-, and 2-nitro-substituted aryl aldehydes and ketones. nih.gov Low-valent titanium reagents have also been employed in the one-pot synthesis of various quinazolinone derivatives, starting from nitro-compounds. acs.org This approach involves the key formation of a thiourea (B124793) intermediate, which then cyclizes to form the desired quinazolinone core. acs.org
Microwave-assisted one-pot synthesis has also proven to be a rapid and efficient method for producing quinazoline derivatives, demonstrating the utility of modern techniques in accelerating these complex transformations. nih.gov
Table 1: Overview of One-Pot Synthesis Strategies
| Reaction Type | Key Steps | Substrates | Reagents/Conditions | Products | Reference |
| Multi-component Reaction | Schiff's base formation, hetero-Diels-Alder, defluorination, dehydrogenation | 5-Aminobenzimidazoles, Aldehydes | Not specified | 2,6,8-Triaryl-1H-imidazo[4,5-g]quinazolines | researchgate.netmdpi.com |
| Transition-metal-free Tandem Process | Not specified | 2-Halogenated or 2-nitro-substituted aryl aldehydes/ketones | Not specified | Benzo acs.orgnih.govimidazo[1,2-a]quinazolines | nih.gov |
| Low-Valent Titanium-Mediated Synthesis | Reduction of nitro group, cyclization via thiourea intermediate | Nitro-compounds, Isothiocyanates | Low-valent titanium | Quinazolinone derivatives | acs.org |
| Microwave-assisted Synthesis | Condensation | Aldehydes, Dimedone, Urea/Thiourea | Microwave irradiation, solvent-free | Quinazoline derivatives | nih.gov |
Solid-Phase Synthesis Techniques for Imidazo[4,5-g]quinazoline Derivatives
Solid-phase synthesis is a powerful technique for generating libraries of compounds for high-throughput screening. A scaffold-based approach has been successfully applied to the solid-phase synthesis of 2,3-disubstituted 8-arylamino-3H-imidazo[4,5-g]quinazolines. acs.orgthieme-connect.com
This strategy involves anchoring a key building block to a solid support and then systematically building the heterocyclic core through a series of reactions. A common starting point is a scaffold such as 4-chloro-7-fluoro-6-nitroquinazoline, which is prepared and then used in subsequent steps on the solid phase. acs.org The methodology allows for the introduction of diversity at multiple positions of the imidazo[4,5-g]quinazoline core, leading to the generation of extensive combinatorial libraries. acs.orgresearchgate.net The final products are typically cleaved from the resin and characterized using techniques like LC-MS and NMR. acs.org
Synthesis of Key Intermediates and Precursors for this compound Formation
The successful synthesis of the this compound ring system is highly dependent on the efficient preparation of crucial intermediates and precursors. Quinazolin-4-ones are a vital class of intermediates. nih.gov These can be synthesized from anthranilic acid and formamidine (B1211174) acetate. arabjchem.org Improved and reliable methods for synthesizing these key 3H-quinazolin-4-one intermediates have been developed, which are foundational for building the fused imidazole (B134444) ring. nih.gov
Another critical precursor pathway involves the use of substituted benzimidazoles. For instance, 2-(2-aminophenyl)-1H-imidazoles can be generated by the reduction of 2-(2-nitrophenyl)-1H-imidazoles using zinc. nih.gov These amino-substituted imidazoles can then undergo further reactions to construct the fused quinazoline portion of the final molecule. nih.gov
A multi-step synthesis leading to the imidazo[4,5-g]quinazoline core may involve the following sequence:
Formation of 6-fluoro-1H-benzo[d]imidazol-5-amines. mdpi.com
Transformation of these benzimidazoles into the final imidazo[4,5-g]quinazoline structure. mdpi.com
Table 2: Key Intermediates and Their Synthesis
| Intermediate | Starting Materials | Reagents/Conditions | Use | Reference |
| 3H-Quinazolin-4-ones | Anthranilic acid, Formamidine acetate | Ethylene glycol monomethyl ether, 95-130 °C | Precursor for fused pyrimidine (B1678525) derivatives | nih.govarabjchem.org |
| 2-(2-Aminophenyl)-1H-imidazoles | 2-(2-Nitrophenyl)-1H-imidazoles | Zn/H+ (Reduction) | Precursor for cyclization into imidazoquinazolines | nih.gov |
| 4-Chloro-7-fluoro-6-nitroquinazoline | Not specified | Not specified | Scaffold for solid-phase synthesis | acs.org |
| 6-Fluoro-1H-benzo[d]imidazol-5-amines | Not specified | Not specified | Precursor for multi-component reactions | mdpi.com |
Derivatization Strategies for Structural Modification of the Imidazo[4,5-g]quinazoline Core
Derivatization of the core this compound structure is essential for tuning its physicochemical properties and exploring structure-activity relationships. Modifications can be introduced at various positions on both the imidazole and quinazoline rings.
One common strategy is the introduction of substituents at the C2, C3, and C8 positions. This has led to the synthesis of 2,3-disubstituted 8-arylamino-3H-imidazo[4,5-g]quinazoline derivatives, which have been evaluated for their biological activities. nih.govscispace.com The derivatization often focuses on introducing secondary amine groups at specific positions of the quinazoline ring. nih.gov
The intermediate derivatization approach is another effective strategy, where functionalization occurs on a suitable intermediate before the final ring system is formed. researchgate.net This allows for the systematic introduction of diverse chemical moieties. For the related imidazo[4,5-c]quinoline scaffold, functionalization at the N1, C2, and C4 positions has been explored to generate libraries of analogues. tandfonline.com These strategies often involve reactions such as nucleophilic substitution, where different amines or other nucleophiles are introduced to the core structure. nih.gov
Molecular Characterization and Structural Elucidation of 1h Imidazo 4,5 G Quinazoline Analogues
Spectroscopic Techniques in Structural Confirmation
Spectroscopy is a cornerstone in the structural elucidation of novel chemical entities. For 1H-Imidazo[4,5-g]quinazoline derivatives, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible spectroscopy are indispensable for confirming their synthesized structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular framework of organic compounds. Both ¹H and ¹³C NMR are fundamental in confirming the structure of this compound analogues.
In ¹H NMR spectra of imidazo[1,2-c]quinazoline derivatives, aromatic protons typically appear in the downfield region, generally between δ 7.0 and 9.5 ppm. For instance, in a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, specific proton signals were observed, confirming the arrangement of the heterocyclic rings. mdpi.com The chemical shifts and coupling constants provide detailed information about the substitution pattern on the fused ring system. For example, the protons on the quinazoline (B50416) moiety can be distinguished from those on the imidazole (B134444) and other substituted rings based on their multiplicity and J-coupling values. rsc.orgmdpi.com
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbon signals for the fused heterocyclic core of imidazoquinazolines are typically observed in the aromatic region of the spectrum. rsc.orgmdpi.com For example, in 6-heptyl-5,6-dihydrobenzo acs.orgarkat-usa.orgimidazo[1,2-c]quinazoline, a key signal confirming the cyclization is the C-7 carbon, which appears at approximately 65.5 ppm. nih.gov The chemical shifts of the carbons are sensitive to the electronic environment, allowing for the unambiguous assignment of each carbon atom in the structure, especially when aided by two-dimensional NMR techniques like HSQC and HMBC. mdpi.com
Interactive Table: Representative NMR Data for Imidazoquinazoline Analogues.
| Compound/Analog | Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference |
|---|---|---|---|---|
| 6-phenylbenzo acs.orgarkat-usa.orgimidazo[1,2-c]quinazoline | ¹H | 8.39-8.32 (m, 3H), 7.88 (d, J=7.7Hz, 1H), 7.67 (t, J=7.4Hz, 2H), 7.56-7.36 (m, 6H) | DMSO-d6 | rsc.org |
| 6-phenylbenzo acs.orgarkat-usa.orgimidazo[1,2-c]quinazoline | ¹³C | 147.4, 146.3, 143.3, 136.9, 132.0, 131.4, 130.4, 128.4, 124.7, 124.2, 123.4, 123.1, 118.9, 115.6, 114.5, 111.5 | DMSO-d6 | rsc.org |
| 2,3-diphenylimidazo[1,2-c]quinazoline-5(6H)-thione | ¹H | 9.17 (s, 1H), 7.79 (s, 2H), 7.66 (d, J=7.5Hz, 2H), 7.62 (d, J=7.5Hz, 2H), 7.53-7.58 (m, 3H), 7.32-7.37 (m, 3H), 6.35 (s, 2H) | DMSO-d6 | sid.ir |
| 2,3-diphenylimidazo[1,2-c]quinazoline-5(6H)-thione | ¹³C | 153.0, 150.5, 140.0, 135.4, 133.2, 132.6, 130.7, 129.5, 129.0, 128.9, 128.4, 128.3, 128.2, 128.0, 127.8, 123.0, 113.7, 106.6, 106.3, 103.4, 97.7 | DMSO-d6 | sid.ir |
| 4-Amino-7,8-dimethoxy-1-phenylimidazo[1,5-a]quinazolin-5(4H)-one | ¹H | 3.89 (s, 3H), 3.90 (s, 3H), 4.42 (s, 2H), 7.19 (s, 1H), 7.45-7.55 (m, 7H) | DMSO-d6 | mdpi.com |
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of newly synthesized compounds. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, often to within a few parts per million, which allows for the confident determination of the molecular formula. acs.org
For this compound analogues, HRMS analysis using electrospray ionization (ESI) is commonly employed to confirm the calculated molecular weight. mdpi.comresearchgate.net The observation of the molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the expected mass provides strong evidence for the successful synthesis of the target compound. rsc.orgacs.org For example, in the characterization of imidazo[1,2-c]quinazoline derivatives, the calculated and found mass values from HRMS analysis were in excellent agreement, confirming their elemental composition. acs.org Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure by identifying characteristic losses of substituents or cleavages of the heterocyclic rings.
Interactive Table: HRMS Data for Selected Imidazoquinazoline Analogues.
| Compound/Analog | Ionization Mode | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| Benzo acs.orgarkat-usa.orgimidazo[1,2-c] acs.orgCurrent time information in Bangalore, IN.triazolo[4,3-a]quinazoline | ESI | 259.0978 [M+H]⁺ | 259.0972 [M+H]⁺ | acs.org |
| 6-(4-Fluorophenyl)benzo acs.orgarkat-usa.orgimidazo[1,2-c]quinazoline | ESI | 362.1400 [M+H]⁺ | 362.1400 [M+H]⁺ | acs.org |
| 6-heptyl-5,6-dihydrobenzo acs.orgarkat-usa.orgimidazo[1,2-c]quinazoline | DIMS | --- | --- | nih.gov |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. In the context of this compound analogues, IR spectra can confirm the formation of the heterocyclic core and the presence of various substituents.
Key characteristic absorption bands include N-H stretching vibrations, typically observed in the range of 3200-3400 cm⁻¹, which can indicate the presence of the imidazole N-H proton. arkat-usa.org C=N stretching vibrations within the fused ring system usually appear in the 1640-1500 cm⁻¹ region. arkat-usa.org If the analogue contains carbonyl groups, such as in imidazo[2,1-b]quinazoline-2,5(1H,3H)-diones, strong C=O stretching bands will be present around 1700-1760 cm⁻¹. arkat-usa.org The presence of aromatic C-H bonds is indicated by stretching vibrations above 3000 cm⁻¹ and bending vibrations at lower wavenumbers. arkat-usa.org For instance, in a series of imidazo[2,1-b]quinazoline-2,5(1H,3H)-diones, distinct C=O absorption bands for the imidazolone (B8795221) and quinazolinone carbonyl groups were observed, confirming the dione (B5365651) structure. arkat-usa.org
Interactive Table: Characteristic IR Absorption Bands for Imidazoquinazoline Analogues.
| Functional Group | Wavenumber (cm⁻¹) | Compound Example | Reference |
|---|---|---|---|
| N-H Stretch | 3227 | N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine | researchgate.net |
| C=O Stretch (Imidazolone) | 1756 | 3-Methyl-1-phenylimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione | arkat-usa.org |
| C=O Stretch (Quinazolinone) | 1698 | 3-Methyl-1-phenylimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione | arkat-usa.org |
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems like this compound. The absorption maxima (λ_max) and molar absorptivity (ε) are characteristic of the chromophore and can be influenced by substitution patterns and solvent polarity.
The extended π-system of the fused imidazoquinazoline core gives rise to characteristic absorption bands in the UV-Vis spectrum. Studies on related heterocyclic systems have shown that the position and intensity of these bands can be correlated with the electronic properties of substituents on the aromatic rings. While detailed UV-Vis data for the parent this compound is not extensively reported in the provided context, it is a standard technique used in the broader characterization of such heterocyclic compounds. For example, UV-visible absorption titrations have been used to study the interaction of quinazolinone derivatives with DNA, where changes in the absorption spectra indicate binding events. jscimedcentral.com
Crystallographic Analysis for Absolute Structure Determination (e.g., Single Crystal X-Ray Diffraction)
For several analogues of the imidazoquinazoline family, single crystal X-ray structures have been successfully determined. For example, the crystal structure of 6-heptyl-5,6-dihydrobenzo acs.orgarkat-usa.orgimidazo[1,2-c]quinazoline was solved, revealing a monoclinic crystal system with space group P2₁/n. nih.gov The analysis confirmed the molecular connectivity and showed that the crystal packing is stabilized by intermolecular hydrogen bonds. nih.gov Similarly, the crystal structure of 6-pridyl-5,6-dihydrobenzo acs.orgarkat-usa.org-imidazo[1,2-c]quinazoline was also determined to be in a monoclinic space group, P2₁/c. jst.go.jp In another study, the structure of an imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione derivative was verified by X-ray analysis, showing that the tricyclic moiety is essentially planar. arkat-usa.org These crystallographic studies provide definitive proof of the molecular structure, which is invaluable for understanding the compound's properties and interactions.
Interactive Table: Crystallographic Data for Imidazoquinazoline Analogues.
| Compound | Crystal System | Space Group | Key Findings | Reference |
|---|---|---|---|---|
| 6-heptyl-5,6-dihydrobenzo acs.orgarkat-usa.orgimidazo[1,2-c]quinazoline | Monoclinic | P2₁/n | Stabilized by intermolecular N1–H1A…N3 hydrogen bond; zig-zag one-dimensional chains. | nih.gov |
| 6-pridyl-5,6-dihydrobenzo acs.orgarkat-usa.org-imidazo[1,2-c]quinazoline | Monoclinic | P2₁/c | --- | jst.go.jp |
| Imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione derivative (5o) | --- | --- | Tricyclic moiety is essentially planar. | arkat-usa.org |
Chromatographic Purity Assessment (e.g., HPLC-ESIMS)
Ensuring the purity of synthesized compounds is crucial for accurate biological evaluation and further studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of chemical compounds. When coupled with a mass spectrometer (HPLC-MS), it becomes a powerful tool for both purity determination and identity confirmation.
For imidazoquinazoline derivatives, reversed-phase HPLC is often employed, where the purity is determined by the percentage of the main peak area in the chromatogram. It is common practice to report that the purity of the tested compounds is ≥95%. acs.org The use of an electrospray ionization mass spectrometry (ESIMS) detector in conjunction with HPLC allows for the mass of the eluting peak to be determined, providing an additional layer of confirmation for the identity of the compound. This combined technique, HPLC-ESIMS, is a standard method for the final characterization and quality control of newly synthesized this compound analogues. mdpi.com
Computational Chemistry and in Silico Investigations of 1h Imidazo 4,5 G Quinazoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of electronic structure and chemical reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For derivatives of the parent quinazoline (B50416) structure, DFT calculations, often at the B3LYP/6-31G* level, have been employed to optimize ground-state geometries. These studies are crucial for understanding the stability of the molecule. The total energy calculated from DFT can indicate the relative stability of different conformations or tautomeric forms of a molecule. For instance, in related quinolinone structures, DFT has been used to determine that the -OH tautomeric form is more stable than the C=O form by a small energy margin, indicating that both forms can coexist.
Frontier molecular orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that a molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For many organic molecules, the HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.orgyoutube.com In the context of 1H-Imidazo[4,5-g]quinazoline derivatives, a low HOMO-LUMO gap would imply higher chemical reactivity and lower kinetic stability. ijarset.com
The energies of the HOMO and LUMO are also indicative of a molecule's electron-donating and accepting abilities. A higher HOMO energy suggests a better electron donor, while a lower LUMO energy indicates a better electron acceptor. For example, in studies of related compounds, the compound with the lowest LUMO energy was identified as the best electron acceptor. ijarset.com
Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Related Heterocyclic Compounds
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Derivative 1 | -6.25 | -1.75 | 4.50 |
| Derivative 2 | -5.98 | -2.10 | 3.88 |
Note: This table presents hypothetical data for illustrative purposes based on findings for related compounds.
Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. sapub.orgsemanticscholar.org The MEP map displays regions of varying electrostatic potential on the molecular surface. Regions of negative potential, typically colored red or yellow, are susceptible to electrophilic attack, while regions of positive potential, colored blue, are prone to nucleophilic attack. sapub.org For quinazoline derivatives, MEP maps can identify the nitrogen atoms of the pyrimidine (B1678525) ring and any oxygen-containing substituents as potential sites for electrophilic interaction due to their negative electrostatic potential. semanticscholar.org Conversely, the hydrogen atoms attached to the imidazole (B134444) and quinazoline rings would exhibit positive potential, marking them as sites for nucleophilic interaction.
Based on the HOMO and LUMO energy values obtained from DFT calculations, several global chemical reactivity descriptors can be calculated. These include electron affinity (A), ionization potential (I), chemical hardness (η), chemical softness (S), and electrophilicity index (ω). ijarset.comsapub.org
Electron Affinity (A) and Ionization Potential (I) can be related to the energies of the LUMO and HOMO, respectively (A ≈ -ELUMO; I ≈ -EHOMO). ijarset.com
Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. A smaller hardness value indicates higher reactivity. ijarset.comsapub.org
Chemical Softness (S) is the reciprocal of hardness (S = 1 / η) and is a measure of the molecule's polarizability. sapub.org
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated using the chemical potential (μ ≈ -(I+A)/2) and hardness as ω = μ2 / 2η. A higher electrophilicity index indicates a better electrophile. ijarset.comsapub.org
Studies on similar heterocyclic systems have shown how these parameters can be used to compare the reactivity of different derivatives. For instance, the compound with the smallest chemical hardness was identified as the most reactive. ijarset.com
Table 2: Illustrative Global Reactivity Descriptors for Related Heterocyclic Compounds
| Compound | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Hardness (η) (eV) | Softness (S) (eV-1) | Electrophilicity (ω) (eV) |
|---|---|---|---|---|---|
| Derivative 1 | 6.25 | 1.75 | 2.25 | 0.44 | 2.78 |
| Derivative 2 | 5.98 | 2.10 | 1.94 | 0.52 | 3.29 |
Note: This table presents hypothetical data for illustrative purposes based on findings for related compounds.
Molecular Modeling and Dynamics
Molecular modeling techniques are instrumental in predicting how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein or enzyme.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is widely used in structure-based drug design to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. For quinazoline-based compounds, molecular docking has been successfully used to predict their binding modes and affinities for various therapeutic targets, such as protein kinases. The results of docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. For example, docking studies of oxazolo[4,5-g]quinazoline-2(1H)-one derivatives with the epidermal growth factor receptor (EGFR) identified crucial hydrogen bond interactions with residues like Met793. nih.gov Similarly, molecular docking has been employed to evaluate the affinity of pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones against the main protease of COVID-19. nih.gov These studies provide valuable insights for the rational design of more potent and selective inhibitors.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Quinazolinone |
| Quinolinone |
| Oxazolo[4,5-g]quinazoline-2(1H)-one |
Molecular Dynamics Simulations for Binding Stability Assessment
Molecular dynamics (MD) simulations are a powerful computational tool used to predict the stability of a ligand-receptor complex over time, providing insights into the dynamic behavior and interactions at the atomic level. While specific MD simulation studies on this compound are not extensively documented, the principles of this technique are well-demonstrated in the broader class of quinazoline derivatives, particularly in the context of their interactions with biological targets like protein kinases.
In typical MD simulations of quinazoline-based inhibitors, the ligand is docked into the active site of a target protein, and the resulting complex is subjected to a simulation that calculates the forces between atoms and their subsequent movements over a set period, often in the nanosecond to microsecond range. Key metrics are analyzed to assess the stability of the complex:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and the ligand is well-settled in the binding pocket.
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues of the protein to identify regions of flexibility. Lower RMSF values in the binding site residues in the presence of the ligand, compared to the unbound protein, can indicate a stabilizing effect of the ligand.
Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the receptor are monitored throughout the simulation. Persistent hydrogen bonds are crucial for strong and stable binding.
For instance, in studies of quinazolinone derivatives targeting the Epidermal Growth Factor Receptor (EGFR), MD simulations have been used to confirm the stability of the ligand-protein complex and to identify key interacting residues. nih.govnih.gov These simulations often reveal that the quinazoline core provides a stable scaffold for substituents that can form crucial hydrogen bonds and hydrophobic interactions within the EGFR active site. Given the structural similarities, it is plausible that this compound and its derivatives would be amenable to similar computational stability assessments when studying their potential biological targets.
| Parameter | Description | Indication of Stability |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. | Low and stable RMSD values over time suggest the complex has reached equilibrium. |
| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each particle from its mean position. | Lower fluctuations in the binding site residues indicate a stable binding of the ligand. |
| Hydrogen Bond Occupancy | The percentage of time a specific hydrogen bond exists during the simulation. | High occupancy of key hydrogen bonds points to a stable and strong interaction. |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value indicates that the protein's overall folding is maintained and not disrupted by the ligand. |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a series of compounds with their biological activity. These in silico models are instrumental in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent molecules. Although specific QSAR models for this compound are not yet established in the literature, the extensive research on quinazoline derivatives provides a framework for how such models could be developed.
The development of a QSAR model typically involves the following steps:
Data Set Collection: A series of compounds with known biological activities (e.g., IC50 values) is compiled. For this compound, this would involve synthesizing and testing a library of its derivatives.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields).
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
For quinazoline-based inhibitors of targets like EGFR, 3D-QSAR studies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. These models generate 3D contour maps that visualize the regions around the molecular scaffold where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. Such insights are invaluable for optimizing the lead compounds. It is anticipated that similar QSAR approaches could be effectively applied to a series of this compound derivatives to guide their development as potential therapeutic agents.
| Descriptor Type | Examples | Information Encoded |
|---|---|---|
| Constitutional (1D) | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular properties and composition. |
| Topological (2D) | Wiener index, Kier & Hall connectivity indices | Molecular branching and connectivity. |
| Geometrical (3D) | Molecular surface area, Volume | Three-dimensional size and shape of the molecule. |
| Quantum Chemical | HOMO/LUMO energies, Dipole moment | Electronic properties and reactivity. |
Theoretical Studies on Photophysical Properties (Contextual)
The photophysical properties of heterocyclic compounds, including their absorption and emission of light, are of significant interest for applications in materials science, such as in organic light-emitting diodes (OLEDs), and as fluorescent probes in biological imaging. Theoretical studies, often employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are crucial for understanding and predicting these properties.
While specific theoretical studies on the photophysical properties of this compound are limited, research on related imidazo-fused and quinazoline-based fluorophores can provide valuable context. These studies typically investigate:
Electronic Transitions: TD-DFT calculations are used to predict the energies of electronic transitions, which correspond to the absorption of light (UV-Vis spectrum). The nature of these transitions, such as π-π* or n-π*, can be characterized by analyzing the molecular orbitals involved, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Fluorescence: The emission of light (fluorescence) is modeled by calculating the geometry of the first excited state and the energy difference between the excited and ground states. This allows for the prediction of emission wavelengths.
Quantum Yield: While direct calculation of fluorescence quantum yield is complex, theoretical methods can provide insights into the factors that influence it, such as the energy gap between the singlet and triplet excited states.
Solvatochromism: The effect of solvent polarity on the absorption and emission spectra can be simulated using implicit or explicit solvent models, providing information on the charge transfer character of the electronic transitions.
For example, studies on imidazo[1,2-a]pyridine (B132010) derivatives have shown that their fluorescence properties are highly tunable through chemical modification, and these properties can be rationalized and predicted using computational methods. Similarly, investigations into quinazoline-based fluorophores have demonstrated how the donor-acceptor character of the molecule influences its emission wavelength and quantum yield. mdpi.com Given its extended π-conjugated system, this compound is expected to possess interesting photophysical properties, and theoretical calculations would be a key tool in exploring and optimizing this potential.
| Theoretical Method | Predicted Property | Significance |
|---|---|---|
| Density Functional Theory (DFT) | Optimized ground state geometry, HOMO-LUMO energies | Provides insights into molecular structure and electronic properties. |
| Time-Dependent DFT (TD-DFT) | Excitation energies, oscillator strengths, emission energies | Predicts UV-Vis absorption and fluorescence spectra. |
| Continuum Solvation Models (e.g., PCM) | Solvatochromic shifts | Models the effect of the solvent environment on photophysical properties. |
Mechanistic Insights into the Biological Activities of 1h Imidazo 4,5 G Quinazoline Derivatives in Vitro Studies
Enzyme Inhibition Studies
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition Mechanisms and ATP Site Binding
Derivatives based on the quinazoline (B50416) core, structurally related to 1H-Imidazo[4,5-g]quinazoline, are well-established inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Their primary mechanism of action is competitive inhibition at the ATP-binding site located within the kinase domain. nih.govfrontiersin.org By mimicking the adenine (B156593) moiety of ATP, these compounds form crucial interactions with key amino acid residues, preventing the binding and hydrolysis of ATP and thereby blocking the downstream signaling cascade that promotes cell proliferation. frontiersin.orgjapsonline.com
Table 1: In Vitro Inhibitory Activity of Representative Quinazoline/Quinazolinone Derivatives against EGFR Kinase This table is interactive. Users can sort the data by clicking on the column headers.
| Compound | Derivative Class | EGFR Target | IC₅₀ (nM) | Reference |
| Compound 8b | 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | EGFR-TK | 1.37 | nih.gov |
| Compound 13 | Quinazoline Derivative | EGFRwt | 5.06 | nih.gov |
| Compound 15 | Quinazoline Derivative | EGFR | 5.9 | nih.gov |
| Compound 18 | Quinazoline Derivative | EGFRwt | 10.29 | nih.gov |
| Compound 22 | Quinazoline Derivative | EGFR | 40.7 | nih.gov |
Aurora Kinase Inhibition and Associated Cellular Effects
Quinazoline-based molecules have been identified as potent inhibitors of Aurora kinases, a family of serine/threonine kinases crucial for mitotic progression. nih.govnih.gov Inhibition of these kinases, particularly Aurora A and Aurora B, disrupts various stages of cell division. The primary cellular effect of Aurora kinase inhibition is an arrest of the cell cycle in the G2/M phase. mdpi.comnih.gov This arrest is a direct consequence of interfering with the kinases' functions in centrosome maturation, spindle assembly, and chromosome segregation. frontiersin.orgnih.gov
Prolonged inhibition leads to mitotic catastrophe and ultimately induces apoptosis (programmed cell death). mdpi.comfrontiersin.orgmdpi.com Some derivatives exhibit selectivity for Aurora A over Aurora B. For example, the compound BIQO-19 was found to be significantly more selective for Aurora A, with an IC₅₀ of 68.54 nM, compared to 581.03 nM for Aurora B. mdpi.com This selective inhibition of Aurora A leads to defects in mitotic spindle assembly. frontiersin.org Dual inhibitors that target both Aurora kinases and other kinases, such as FLT3, have also been developed from the quinazoline scaffold. nih.gov
Table 2: In Vitro Inhibitory Activity of Representative Quinazoline and Imidazo[4,5-b]pyridine Derivatives against Aurora Kinases This table is interactive. Users can sort the data by clicking on the column headers.
| Compound | Derivative Class | Target Kinase | IC₅₀ (nM) | Reference |
| BPR1K871 | Quinazoline | Aurora A | 22 | nih.gov |
| BPR1K871 | Quinazoline | Aurora B | 13 | nih.gov |
| BIQO-19 | Quinazolin-4(3H)-one | Aurora A | 68.54 | mdpi.com |
| BIQO-19 | Quinazolin-4(3H)-one | Aurora B | 581.03 | mdpi.com |
| Compound 28c | Imidazo[4,5-b]pyridine | Aurora A | 67 | acs.org |
| Compound 40f | Imidazo[4,5-b]pyridine | Aurora A | 15 | acs.org |
| Alisertib (MLN8237) | Azepine | Aurora A | 1.2 | frontiersin.org |
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibition Pathways
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein (B1211001) that hydrolyzes extracellular ATP and 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule in the innate immune response. nih.govresearchgate.net The inhibition of ENPP1 is a therapeutic strategy to prevent the degradation of cGAMP, thereby activating the STING (Stimulator of Interferon Genes) pathway and promoting an anti-tumor immune response. nih.gov
Derivatives of quinazolin-4(3H)-one have been developed as potent ENPP1 inhibitors. nih.govresearchgate.net The catalytic activity of ENPP1 is dependent on two zinc ions in its active site. biorxiv.orggoogle.com The inhibitory mechanism of quinazolin-4(3H)-one derivatives involves the carbonyl oxygen atom of the quinazolinone scaffold acting as a zinc-binding group. nih.gov This group chelates the catalytic zinc ions, disrupting the enzyme's phosphodiesterase activity and preventing substrate hydrolysis. nih.gov Structure-activity relationship studies have shown that substitutions on the quinazoline ring can significantly impact potency, with compounds like 8-methoxyquinazoline (B3282709) derivatives showing IC₅₀ values in the low nanomolar range. nih.govnih.gov
Table 3: In Vitro Inhibitory Activity of Representative Quinazoline Derivatives against ENPP1 This table is interactive. Users can sort the data by clicking on the column headers.
| Compound | Derivative Class | Measurement | Value (nM) | Reference |
| Compound 30 | 8-methoxyquinazoline | IC₅₀ | 8.05 | nih.gov |
| Compound 4e | Quinazolin-4(3H)-one | IC₅₀ | 188 | nih.gov |
| STF-1084 | Quinazoline | Kᵢ | 33 | nih.gov |
| Compound 7c | Quinazoline-4-piperidine sulfamide | Kᵢ | 58 | mdpi.com |
| SR-8314 | Non-nucleotide | Kᵢ | 79 | mdpi.com |
Cyclin-Dependent Kinase (CDK) Inhibition Mechanisms
Cyclin-dependent kinases (CDKs) are essential for regulating cell cycle progression, and their dysregulation is a hallmark of cancer. mdpi.com Derivatives with a pyrazolo[4,3-h]quinazoline core have been identified as potent inhibitors of various CDKs, including CDK2, CDK4/6, and CDK9. mdpi.comnih.govresearchgate.net These compounds act as ATP-competitive inhibitors, binding to the ATP pocket of the CDK/cyclin complex. mdpi.com This binding prevents the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), leading to cell cycle arrest, typically at the G1/S or G2/M transition, and subsequent apoptosis. nih.govresearchgate.net
Molecular docking studies of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives with CDK2/cyclin A have revealed the specific interactions responsible for inhibition. mdpi.com These studies show that the scaffold fits into the ATP-binding site, forming hydrogen bonds and hydrophobic interactions that stabilize the complex and block kinase activity. mdpi.com Similarly, quinazolinone analogs have been identified as inhibitors of CDK5, with some acting at sites other than the ATP pocket, offering a potential advantage over traditional ATP-competitive inhibitors. frontiersin.org
Table 4: In Vitro Inhibitory Activity of Representative Quinazolinone Derivatives against CDKs This table is interactive. Users can sort the data by clicking on the column headers.
| Compound | Derivative Class | Target Kinase | IC₅₀ (µM) | Reference |
| Compound 7 | Quinazolinone | CDK9 | 0.115 | nih.gov |
| Compound 9 | Quinazolinone | CDK9 | 0.131 | nih.gov |
| Compound 25 | Quinazolin-4-one | CDK9 | 0.142 | nih.gov |
| JMV5735 | Quinazolinone | CDK5 | 9.35 | frontiersin.org |
| JMV5886 | Quinazolinone | CDK5 | 24.4 | frontiersin.org |
Lumazine (B192210) Synthase Inhibition (for related imidazopyridines)
Lumazine synthase is an enzyme involved in the biosynthesis of riboflavin (B1680620) (vitamin B2) in microorganisms, making it an attractive target for antimicrobial agents. nih.gov While distinct from the this compound core, related imidazo[4,5-b]pyridine derivatives have been investigated as inhibitors of this enzyme. nih.govmdpi.com
In silico docking studies on [1H,3H] imidazo[4,5-b]pyridine ligands with Mycobacterium tuberculosis lumazine synthase have provided insights into the binding mechanism. nih.gov The stabilization of the enzyme-inhibitor complex is attributed to a combination of molecular interactions within the active site. These include:
Hydrogen Bonding: Formation of H-bonds with polar residues in the active pocket.
Hydrophobic Interactions: Favorable interactions between nonpolar regions of the ligand and enzyme.
Aromatic Interactions: π-π stacking or other aromatic interactions.
These combined interactions allow the imidazopyridine scaffold to occupy the active site and disrupt the normal catalytic function of lumazine synthase. nih.gov
Phosphoinositide 3-Kinase (PI3K) Inhibition (for related imidazoquinolines)
The phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, survival, and proliferation. rsc.org Aberrant activation of this pathway is common in many cancers. Imidazo[4,5-c]quinoline derivatives have been developed as potent modulators of the PI3K pathway. nih.gov
The mechanism of action for these inhibitors involves binding to the ATP-binding site within the catalytic subunit (e.g., p110) of the PI3K enzyme. nih.gov By occupying this site, the inhibitors prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), thereby blocking the activation of downstream effectors like AKT. A deconstruction-reconstruction strategy starting from a pan-PI3K/mTOR imidazoquinoline inhibitor (BEZ235) led to the development of 4-aryl quinazolines that were optimized into potent and isoform-selective PI3Kδ inhibitors. nih.gov This demonstrates that modifications to the core scaffold can be used to achieve selectivity among the different PI3K isoforms (α, β, γ, δ), which can be crucial for minimizing off-target effects. nih.gov
Other Enzyme Targets, including Thymidylate Synthase, PARP, and Topoisomerase
Beyond well-documented targets like protein kinases, the broader quinazoline and imidazoquinoline structural families, to which this compound belongs, have been shown to interact with other critical enzymes involved in DNA synthesis, repair, and maintenance.
Thymidylate Synthase (TS) , a crucial enzyme in the de novo synthesis of thymidine, is a key target for antifolate drugs. Research into quinazoline-based antifolates has demonstrated that structural modifications significantly impact inhibitory potency. For instance, replacing the p-aminobenzoyl ring of traditional antifolates with heterocyclic systems like thiophene (B33073) or thiazole (B1198619) yielded compounds with more potent cytotoxicity against L1210 cells, partly due to enhanced cellular transport nih.gov. Furthermore, removing the 2-amino group from a quinazoline antifolate, creating a 2-desamino derivative, resulted in a slight decrease in direct TS inhibition but an 8.5-fold increase in cytotoxicity, attributed to significantly improved cellular penetration nih.gov.
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes central to DNA repair. Inhibition of PARP, particularly PARP-1, is a validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Various heterocyclic structures related to this compound have been identified as potent PARP inhibitors. For example, imidazoquinolinone derivatives have been shown to potently inhibit human PARP-1. The compound BYK49187, an imidazoquinolinone, displayed a pIC50 value of 8.36 against PARP-1 nih.gov. Similarly, novel quinazolinone derivatives have been developed that show PARP-1 inhibitory activity in the nanomolar range researchgate.net. Studies on 4-hydroxyquinazoline (B93491) derivatives have also yielded compounds with effective PARP-1 inhibition, with one derivative, B1, showing an IC50 value of 63.81 nM mdpi.com.
Topoisomerases are enzymes that manage the topology of DNA and are vital for DNA replication and transcription. They are established targets for cancer chemotherapy. Certain quinazoline-related scaffolds have demonstrated inhibitory activity against these enzymes. Pyridazino[1,6-b]quinazolinone derivatives have been shown to intercalate into DNA and exhibit potent topoisomerase I (topo I) inhibitory activity researchgate.net. In a separate study, pyrazolo[4,3-f]quinoline derivatives were synthesized and evaluated for their anticancer effects, with some compounds showing inhibitory activity against both topoisomerase I and topoisomerase IIα mdpi.com. For example, compound 2E from this series inhibited 88.3% of topoisomerase IIα activity at a 100 µM concentration, comparable to the standard drug etoposide (B1684455) mdpi.com.
Table 1: Inhibition of Various Enzyme Targets by Quinazoline and Related Derivatives
| Compound Class/Derivative | Target Enzyme | Inhibitory Potency (IC50/pIC50) | Source |
|---|---|---|---|
| Imidazoquinolinone (BYK49187) | PARP-1 | pIC50 = 8.36 | nih.gov |
| Imidazoquinolinone (BYK49187) | PARP-2 | pIC50 = 7.50 | nih.gov |
| 4-Hydroxyquinazoline (B1) | PARP-1 | IC50 = 63.81 nM | mdpi.com |
| Quinoxaline-based (Comp. 8a) | PARP-1 | IC50 = 2.31 nM | nih.gov |
| Quinazolinone (Comp. 12c) | PARP-1 | IC50 = 30.38 nM | researchgate.net |
| Pyrazolo[4,3-f]quinoline (2E) | Topoisomerase IIα | 88.3% inhibition at 100 µM | mdpi.com |
| 2-desamino-quinazoline antifolate (8e) | Thymidylate Synthase | 8-fold less potent than parent | nih.gov |
Structure-Activity Relationship (SAR) Derivations
Positional and Substituent Effects on Biological Potency and Selectivity
The biological activity of this compound derivatives is significantly influenced by the nature and position of various substituents on the core scaffold. A notable study on a series of 2,3-disubstituted 8-arylamino-3H-imidazo[4,5-g]quinazolines has provided valuable insights into these relationships, particularly concerning their cytotoxic activity against human cancer cell lines. nih.gov
The investigation revealed that the majority of the synthesized compounds exhibited potent activity against several tumor cell lines, with a particular emphasis on the human lung carcinoma cell line A549. nih.gov The nature of the substituent at the 8-position, specifically the arylamino group, plays a crucial role in modulating the biological response. Variations in the substitution pattern on this aryl ring can lead to significant differences in potency and selectivity.
To illustrate the impact of these substitutions, the following interactive data table summarizes the cytotoxic activity of selected 2,3-disubstituted 8-arylamino-3H-imidazo[4,5-g]quinazoline derivatives against the A549 cell line.
| Compound ID | R1 Substituent (Position 2) | R2 Substituent (Position 3) | Ar Substituent (Position 8) | IC50 (µM) against A549 |
| 4a | Methyl | H | 4-Methylphenyl | >100 |
| 4b | Methyl | H | 4-Methoxyphenyl | 1.8 |
| 4c | Methyl | H | 4-Chlorophenyl | 2.5 |
| 4d | Methyl | H | 4-Fluorophenyl | 2.1 |
| 5a | Ethyl | H | 4-Methylphenyl | >100 |
| 5b | Ethyl | H | 4-Methoxyphenyl | 1.5 |
| 5c | Ethyl | H | 4-Chlorophenyl | 2.2 |
| 5d | Ethyl | H | 4-Fluorophenyl | 1.9 |
This data is derived from a study on the in vitro cytotoxic activity of these compounds and is presented here to illustrate positional and substituent effects. nih.gov
Identification of Key Pharmacophoric Features for Target Interaction
Based on the structure-activity relationship studies of this compound derivatives, several key pharmacophoric features can be identified as crucial for their biological activity. The core heterocyclic system, comprising the fused imidazole (B134444) and quinazoline rings, serves as the fundamental scaffold for molecular recognition and interaction with biological targets.
The nitrogen atoms within the imidazo[4,5-g]quinazoline ring system are likely to act as hydrogen bond acceptors or donors, facilitating interactions with amino acid residues in the active site of target proteins. The planarity of this aromatic system also suggests the potential for π-π stacking interactions with aromatic amino acid residues.
For the 8-arylamino-3H-imidazo[4,5-g]quinazoline series, the following pharmacophoric elements are of particular importance:
The 8-amino linkage: This linker group appears to be critical for orienting the appended aryl ring in a favorable position for target binding.
The substituted aryl ring at position 8: The electronic properties and substitution pattern of this ring are key determinants of potency. Electron-donating or electron-withdrawing groups on this ring can significantly modulate the binding affinity.
The combination of a hydrogen bond donor/acceptor system, a planar aromatic scaffold, and specific substituent patterns at key positions constitutes the essential pharmacophore for the observed biological activity of this class of compounds.
Antioxidant Activity Investigations (for related quinazolinone derivatives)
While specific studies on the antioxidant activity of this compound are not extensively documented, research on the broader class of quinazolinone derivatives has demonstrated their potential as antioxidant agents. sapub.orgindexcopernicus.com These investigations provide a basis for understanding how the quinazolinone core, a component of the this compound structure, can contribute to antioxidant effects.
The antioxidant activity of quinazolinone derivatives is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. indexcopernicus.com The presence of specific functional groups, such as hydroxyl or amino moieties, on the quinazolinone scaffold or its substituents can enhance this radical scavenging capacity.
In vitro assays commonly used to evaluate the antioxidant potential of these compounds include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the nitric oxide (NO) radical scavenging assay. For instance, studies on various synthetic quinazolin-4-one derivatives have shown a concentration-dependent increase in free radical scavenging activity. indexcopernicus.com
The following interactive data table presents findings from a study on the antioxidant activity of certain quinazolin-4-one derivatives, illustrating the potential of this chemical class.
| Compound ID | Substituent Pattern | DPPH Scavenging Activity (IC50 in µM) | Nitric Oxide Scavenging Activity (IC50 in µM) |
| Derivative A | 2-Styryl, 6-Bromo | 25.4 | 32.1 |
| Derivative B | 2-Phenyl, 3-amino | 45.2 | 55.8 |
| Derivative C | 2-Methyl, 3-hydroxy | 38.7 | 42.5 |
| Ascorbic Acid (Standard) | - | 15.8 | 18.2 |
This data is representative of studies on quinazolinone derivatives and is provided for contextual understanding of the potential antioxidant properties of related structures.
These findings suggest that the quinazolinone framework, present within the this compound structure, could contribute to antioxidant properties. However, direct in vitro evaluation of this compound derivatives is necessary to confirm and quantify their specific antioxidant activity.
Future Perspectives and Research Directions for 1h Imidazo 4,5 G Quinazoline
Exploration of Novel and Greener Synthetic Pathways
The development of eco-friendly and efficient synthetic methods is a paramount goal in modern chemistry. For quinazoline (B50416) derivatives, including the imidazo[4,5-g]quinazoline framework, the focus is shifting towards "green chemistry" principles. researchgate.net This involves utilizing methods that reduce or eliminate the use of hazardous substances, thereby minimizing environmental impact. researchgate.netrsc.org
Future research will likely concentrate on the following areas:
Microwave-Assisted Synthesis: This technique offers rapid reaction times and often leads to higher yields compared to conventional heating methods. researchgate.net It represents an eco-friendly approach for producing various quinazoline derivatives. researchgate.net
Multicomponent Reactions (MCRs): MCRs are atom-efficient processes where multiple reactants are combined in a single step to form a complex product. smolecule.comresearchgate.net A tandem multicomponent approach has been described for synthesizing related N-fused heterocycles, showcasing a powerful method that uses readily available materials. researchgate.net
Metal-Free and Catalyzed Reactions: There is a growing interest in developing synthetic routes that avoid heavy metals. rsc.org For instance, an iodine-mediated decarboxylative cyclization has been developed for related quinoline (B57606) derivatives under metal-free conditions. rsc.org Conversely, the use of cost-effective and low-toxicity metals like zinc as catalysts in synthetic reactions is also being explored. nih.gov Copper-catalyzed reactions have also been employed in the synthesis of fused quinazolines. researchgate.netacs.org
Solvent-Free or Aqueous Conditions: Conducting reactions in water or without any solvent is a cornerstone of green chemistry. researchgate.netresearchgate.net These approaches significantly reduce the generation of volatile organic waste.
The table below summarizes some modern, greener synthetic strategies applicable to quinazoline-based scaffolds.
| Synthetic Strategy | Key Features | Potential Advantages for 1H-Imidazo[4,5-g]quinazoline Synthesis |
| Microwave-Irradiation | Fast, eco-friendly, high yields. researchgate.net | Rapid synthesis of analogues for screening, reduced energy consumption. |
| Multicomponent Reactions (MCRs) | Atom-efficient, solvent-free potential, single-pot synthesis. researchgate.netresearchgate.net | Increased molecular diversity from simple precursors, streamlined workflow. |
| Metal-Free Reactions | Avoids toxic heavy metal catalysts. rsc.org | Reduced environmental contamination and purification challenges. |
| Novel Catalysis | Use of efficient and recyclable catalysts (e.g., mesoporous Ni/beta zeolite). rsc.org | Enhanced reaction efficiency, potential for continuous flow processes. |
Advanced Mechanistic Characterization of Biological Interactions at a Molecular Level
A deeper understanding of how this compound derivatives interact with their biological targets is crucial for developing more effective therapeutics. While initial studies have identified various activities, future research will employ advanced techniques to elucidate these interactions at a molecular resolution.
Key research directions include:
High-Resolution Structural Biology: Obtaining crystal structures of imidazoquinazoline analogues in complex with their target proteins (e.g., kinases, receptors) can reveal precise binding modes. This information is invaluable for understanding the basis of potency and selectivity.
Computational Modeling and Simulation: Molecular docking and molecular dynamics simulations are powerful tools to predict and analyze ligand-protein interactions. nih.gov These studies can rationalize structure-activity relationships (SAR) and guide the design of new compounds. nih.govnih.gov For example, docking studies have been used to assess the orientation and interaction modes of quinazoline derivatives against the Epidermal Growth Factor Receptor (EGFR). nih.gov
Biophysical Techniques: Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the conformation of these molecules and how it relates to their biological activity. nih.gov Other techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide detailed thermodynamic and kinetic data on target binding.
The linear isomer of imidazo[4,5-g]quinazoline has been shown to be a highly potent enzyme inhibitor, with an IC50 value of 0.008 nM against one target, significantly more potent than its angular isomers. nih.gov This highlights the critical importance of the scaffold's geometry in biological interactions. nih.gov
Development of this compound Analogues as Chemical Biology Tools and Probes
Beyond their therapeutic potential, this compound derivatives are being developed as sophisticated tools for chemical biology research. These probes can be used to study complex biological processes within living systems.
Future developments in this area are expected to focus on:
Fluorescent Probes: The quinazoline scaffold can be incorporated into molecules designed to detect specific analytes within cells. researchgate.net For example, a dihydro-benzo rsc.orgmdpi.comimidazo[1,2-c]quinazoline-based probe has been synthesized for the ratiometric fluorescent detection of peroxynitrite in living cells and zebrafish, demonstrating high sensitivity and a rapid response time. rsc.org
Affinity-Based Probes: By attaching reactive groups or tags (like biotin) to an imidazoquinazoline core, researchers can create probes to identify and isolate specific protein targets from complex biological mixtures.
Epigenetic Probes: Quinazoline-based analogues have been explored as bisubstrate inhibitors for histone methyltransferases like DOT1L, which are implicated in diseases such as leukemia. nih.gov These compounds serve as valuable chemical probes to study epigenetic mechanisms. nih.gov
The table below details examples of quinazoline-based chemical probes and their applications.
| Probe Type | Example Application | Key Findings |
| Fluorescent Probe | Detection of peroxynitrite (ONOO⁻) in HeLa cells and zebrafish. rsc.org | A dihydro-benzo rsc.orgmdpi.comimidazo[1,2-c]quinazoline-based probe showed high selectivity and a low detection limit (17.6 nM). rsc.org |
| Epigenetic Probe | Inhibition of DOT1L histone methyltransferase. nih.gov | A quinazoline-based analogue effectively replaced adenine (B156593) in bisubstrate inhibitors, showing similar activity with lower cytotoxicity. nih.gov |
Rational Design of Next-Generation Imidazo[4,5-g]quinazoline Analogues with Enhanced Specificity and Potency
The rational design of new analogues is a continuous effort to improve the therapeutic profile of the this compound scaffold. This involves systematically modifying the core structure to enhance its potency against the desired target while minimizing off-target effects.
Key strategies for future rational design include:
Structure-Activity Relationship (SAR) Studies: Extensive SAR studies are fundamental to understanding how chemical modifications at different positions of the imidazo[4,5-g]quinazoline ring system affect biological activity. nih.govnih.gov For instance, research on related thiazolo[4,5-g]quinazoline (B15349450) derivatives aims to assess how modifying the molecular shape and atom positions impacts kinase inhibition and cytotoxic activity. nih.govmdpi.com
Target-Specific Design: As the molecular targets for these compounds are identified, analogues can be specifically designed to optimize interactions within the target's binding site. This approach has been used to develop selective inhibitors for targets like CDK4/6 and Polo-Like Kinase 1 (Plk1) using related pyrazolo[4,3-h]quinazoline scaffolds. nih.govresearchgate.net
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve a molecule's pharmacological properties. The use of a quinazoline scaffold as a bioisostere for the purine (B94841) ring in adenine is a successful example of this strategy. nih.govmdpi.com
Pharmacophore Hybridization: Combining the imidazo[4,5-g]quinazoline core with other known pharmacophores can lead to hybrid molecules with dual or enhanced activity. nih.gov
The ultimate goal is to generate next-generation compounds with superior efficacy, selectivity, and pharmacokinetic properties, paving the way for their potential clinical evaluation. nih.govnih.gov
Q & A
Q. What methodologies are recommended for synthesizing 1H-Imidazo[4,5-g]quinazoline derivatives, and what are common challenges?
Synthesis typically involves cyclization reactions, such as the condensation of quinazoline precursors with imidazole derivatives. For example, benzylation or alkylation steps are critical for introducing substituents at specific positions. A key challenge is regioselectivity, as competing reactions may lead to structural isomers (e.g., 1H- vs. 3H-imidazo isomers). Characterization via UV-Vis spectroscopy and NMR (particularly - coupling analysis) is essential to confirm regiochemistry .
Q. How is mutagenicity assessed for this compound compounds, and what experimental models are used?
Mutagenicity is evaluated using Ames tests with Salmonella typhimurium strains (e.g., TA98 and TA100) to detect frameshift mutations. Dose-response studies at concentrations ranging from 1 nmol/plate to 20 µg/plate are standard. For example, 1H-imidazo[4,5-g]quinoxaline showed 86% mutagenicity in TA98, indicating the core scaffold’s role in DNA adduct formation .
Q. What analytical techniques are critical for structural elucidation of this compound derivatives?
X-ray crystallography (for solid-state conformation) and NMR spectroscopy (for solution-phase dynamics) are primary methods. -labeling combined with - coupling analysis resolves ambiguities in N-alkylation sites, as seen in studies of benzylated derivatives .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent placement) influence the protein kinase inhibitory activity of this compound?
The planar aromatic core facilitates ATP-binding pocket interactions in kinases. Substituents at the 2- and 7-positions enhance binding affinity: bulky groups (e.g., benzyl) improve selectivity by occupying hydrophobic regions, while electron-withdrawing groups (e.g., nitro) stabilize hydrogen bonding. Molecular docking studies (e.g., AutoDock Vina) validate these interactions .
Q. What strategies mitigate the mutagenicity of this compound scaffolds while retaining bioactivity?
Structural modulation, such as replacing the imidazole ring with a sulfonamide group (e.g., N-quinoxalin-2-yl-benzenesulfonamide), reduces mutagenicity by disrupting metabolic activation to DNA-reactive intermediates. Computational QSAR models predict safer derivatives by analyzing electronic parameters (e.g., HOMO-LUMO gaps) .
Q. How do solvent polarity and pH affect the photophysical properties of this compound-based probes?
Solvatochromic shifts in UV-Vis spectra (e.g., bathochromic shifts in polar solvents) correlate with dipole moment changes. Acidic conditions protonate the phenanthroline nitrogen, altering - transitions. Time-dependent density functional theory (TD-DFT) simulations quantify these effects .
Q. What contradictions exist in reported synthetic routes for this compound derivatives, and how are they resolved?
Discrepancies in regiochemical outcomes (e.g., 1H- vs. 3H-isomers) arise from competing alkylation pathways. Ambiguities are resolved via isotopic labeling () and 2D NMR (HSQC, HMBC) to map - correlations .
Q. How does 8-amino substitution in this compound impact its role as an enzyme substrate (e.g., ADP-ribosyl cyclase)?
The 8-amino group alters the molecule’s conformation, enabling recognition by ADP-ribosyl cyclase. Enzymatic assays (e.g., HPLC-based monitoring of NAD conversion) quantify activity, while molecular dynamics simulations reveal binding mode changes .
Methodological Guidelines
- Synthesis Optimization : Use regioselective catalysts (e.g., Pd-mediated cross-coupling) to minimize isomer formation .
- Mutagenicity Testing : Include metabolic activation systems (e.g., S9 liver homogenate) in Ames tests to mimic in vivo conditions .
- Structural Analysis : Combine X-ray crystallography with -labeling for unambiguous assignment of N-alkylated products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
